L-Serine benzyl ester hydrochloride
Overview
Description
L-Serine benzyl ester hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a white to off-white powder .
Synthesis Analysis
The synthesis of L-Serine benzyl ester hydrochloride involves esterification of L-serine and benzyl alcohol. The reaction may be carried out using an acid catalyst under appropriate temperature and pH conditions. Finally, the benzyl ester formed is reacted with hydrochloric acid to form the L-serine benzyl ester hydrochloride .Molecular Structure Analysis
The molecular formula of L-Serine benzyl ester hydrochloride is C10H13NO3·HCl . The molecular weight is 231.68 .Chemical Reactions Analysis
L-Serine benzyl ester hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is used in the synthesis of various compounds .Physical And Chemical Properties Analysis
L-Serine benzyl ester hydrochloride is a white to off-white powder . It has a molecular weight of 231.68 . It is soluble in water .Scientific Research Applications
Synthesis of Complex Organic Compounds
L-Serine benzyl ester hydrochloride is used as a starting material or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of 1,4-diaminocyclitols, a key skeleton in antibiotics like Fortimicin AM and AK (Kang, Park, Konradi, & Pedersen, 1996).
Polymer Research
L-Serine benzyl ester hydrochloride derivatives are used in the synthesis and study of amino acid-derived cyclic carbonates for anionic ring-opening polymerization. This application is significant in developing novel polycarbonates (Sanda, Kamatani, & Endo, 2001).
Biomedical Applications
Derivatives of L-Serine benzyl ester hydrochloride, such as O-benzyl-L-serine carboxyanhydrides, have been synthesized and used for developing degradable, water-soluble poly(α-hydroxy acids). These materials show excellent cell compatibility, suggesting potential in drug delivery systems and tissue engineering (Lu et al., 2012).
Peptide Chemistry
It is used in peptide chemistry for selective cleavage and synthesis processes. For example, it has been employed in the selective cleavage of serine peptides (Kaneko, Takeuchi, & Inui, 1968).
Analytical and Biochemical Studies
In biochemical studies, L-Serine benzyl ester hydrochloride derivatives are used to analyze enzyme kinetics and reaction mechanisms. An example is the study of the hydrolysis of N-benzoyl-L-serine methyl ester catalyzed by enzymes like bromelain and papain (Wharton, Cornish-Bowden, Brocklehurst, & Crook, 1974).
Safety And Hazards
properties
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWCDQAKCHOBX-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513241 | |
Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine benzyl ester hydrochloride | |
CAS RN |
60022-62-0 | |
Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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